molecular formula C8H9IO B063337 3-Iodo-4-methylbenzyl alcohol CAS No. 165803-89-4

3-Iodo-4-methylbenzyl alcohol

Cat. No. B063337
M. Wt: 248.06 g/mol
InChI Key: KOJVNDPZLOBKMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Iodo-4-methylbenzyl alcohol and related compounds often involves cascade reactions or multicomponent coupling processes. For example, the use of o-bromobenzyl alcohol in palladium-catalyzed reactions to synthesize polycyclic aromatic hydrocarbons through a cascade of deacetonative cross-coupling and intramolecular cyclization has been reported. These methodologies highlight the versatility of halogenated benzyl alcohols in facilitating complex organic syntheses (Iwasaki et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methylbenzyl alcohol is characterized by the presence of an iodine atom, which significantly influences its electronic properties and reactivity patterns. Studies involving DFT calculations have explored the effects of substituents on the aromatic ring, providing insights into the electronic structure and potential reactivity pathways of such molecules (Baciocchi et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of 3-Iodo-4-methylbenzyl alcohol includes participation in various coupling reactions and cyclization processes. For instance, its derivatives have been used in oxidative cyclization reactions to form seven-membered lactones and in Brønsted acid-catalyzed cycloadditions to create heterocyclic scaffolds. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis (Rayabarapu & Cheng, 2002; Mei et al., 2017).

Physical Properties Analysis

The physical properties of 3-Iodo-4-methylbenzyl alcohol, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the iodine atom and the methyl group affects its polarity and hydrogen bonding capabilities, which in turn influence these physical properties. Research focusing on the synthesis and characterization of similar compounds provides valuable data that can be extrapolated to understand the physical behavior of 3-Iodo-4-methylbenzyl alcohol (Akula et al., 2002).

Chemical Properties Analysis

The chemical properties of 3-Iodo-4-methylbenzyl alcohol, including reactivity towards nucleophiles and electrophiles, are central to its application in organic synthesis. Its ability to undergo facile substitution reactions due to the presence of the iodine atom makes it an important building block in the construction of complex molecules. The compound's behavior in multicomponent reactions, as well as its potential for further functionalization, highlights its chemical versatility (Bhattacharjee et al., 2019).

Scientific Research Applications

  • Oxidative Debenzylation of 4-Methoxy-α-methylbenzyl Esters : Introduced as a new protecting group for carboxylic acids, 4-Methoxy-α-methylbenzyl alcohol demonstrated compatibility with several functional groups vulnerable to reductive debenzylation reaction (Yoo, Kim, & Kyu, 1990).

  • Oxidation of Alcohols by Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium (MTO) : This study explored the oxidation of primary and secondary alcohols, including 4-Me-alpha-methylbenzyl alcohol, using hydrogen peroxide and MTO as a catalyst (Zauche & Espenson, 1998).

  • Radioiodinated 2-nitrobenzyl Carbamates as Bioreductive Alkylating Agents : This research involved the synthesis of N-methylcarbamates of iodonitrobenzyl alcohols, including 4-iodo-2-nitrobenzyl alcohol, for potential application in imaging agents (Culbert, Wearring, Chamberlain, & Hunter, 1993).

  • Synthesis of Group 13 Sesquialkoxides and Their Application as Precursors to Crystalline Oxide Films : The reaction of Me3Ga with 4-methylbenzyl alcohol resulted in the formation of sesquialkoxide, demonstrating its potential application in oxide film production (Basharat et al., 2007).

  • Selective Photocatalytic Oxidation of Benzyl Alcohol and Its Derivatives : This study focused on the oxidation of derivatives like 4-methylbenzyl alcohol into corresponding aldehydes, demonstrating its utility in photocatalytic processes (Higashimoto et al., 2009).

  • A Convenient Pd-mediated Oxidation of 4-methylbenzyl Alcohol : Described a mild and convenient method for the oxidation of 4-methylbenzyl alcohol to 4-methylbenzyaldehyde, showcasing its relevance in chemical synthesis (Briones-Miguéns et al., 2013).

  • Highly Chemo- and Regio-selective Hydroxylations of o- and m-Substituted Toluenes : Demonstrated the biotransformation of 4-methylbenzyl chloride with Cellulosimicrobium cellulans EB-8-4 to 4-methylbenzyl alcohol, revealing a novel dehalogenation activity (Dai et al., 2010).

Safety And Hazards

3-Iodo-4-methylbenzyl alcohol is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(3-iodo-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJVNDPZLOBKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409084
Record name 3-Iodo-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-methylbenzyl alcohol

CAS RN

165803-89-4
Record name 3-Iodo-4-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-4-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

A mixture of 1.0 mmol of 3-iodo-4-methylbenzoic acid and 1.2 mmol of NaBH4 in 4 mL of anhydrous THF was stirred for 30 min and then 0.5 mmol of iodine in 2.0 mL of THF at 5° C. was added. After stirring for 2 h the mixture was processed by extraction to provide 3-iodo-4-methylbenzyl alcohol.
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1.2 mmol
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4 mL
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0.5 mmol
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2 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5.0 g (19.1 mmol) of 2-iodo-3-methyl benzoic acid in 50 mL of anhydrous tetrahydrofuran, was slowly added 22 mL of a 1M borane solution in tetrahydrofuran. The resultant reaction mixture was reacted for approximately ninety minutes and then was quenched with ethanol resulting in the evolution of hydrogen gas. The mixture was diluted with ethyl acetate. The resulting layers were separated and the organic layer was washed sequentially with sodium bicarbonate and brine, dried over sodium sulfate, filtered and crystallized from a hexane/ethyl acetate mixture to provide 120 mg of the desired subtitled compound.
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5 g
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0 (± 1) mol
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50 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Vaidyanathan, DJ Affleck, MR Zalutsky - Applied radiation and isotopes, 2005 - Elsevier
… a standard started with the readily available 3-iodo-4-methylbenzyl alcohol, which was converted to the … For the preparation of the tin precursor 3, 3-iodo-4-methylbenzyl alcohol was first …
Number of citations: 13 www.sciencedirect.com
B Wu, DH Boschelli, J Lee, X Yang… - Bioorganic & medicinal …, 2009 - Elsevier
… Treatment of 3-iodo-4-methylbenzyl alcohol with p-toluenesulfonyl chloride followed by addition of dimethylamine provided 12. Using the conditions employed for the preparation of 11 …
Number of citations: 32 www.sciencedirect.com
MO Turcotte-Savard - 2009 - library-archives.canada.ca
We report a palladium-catalyzed, norbornene mediated synthesis of tetrahydroisoquinolines via a domino ortho-alkylation/Heck reaction sequence. The desired products are obtained …
Number of citations: 4 library-archives.canada.ca

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